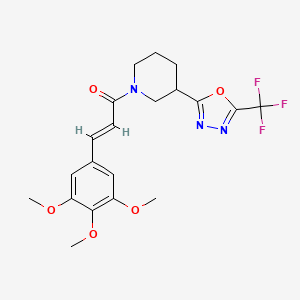

(E)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O5/c1-28-14-9-12(10-15(29-2)17(14)30-3)6-7-16(27)26-8-4-5-13(11-26)18-24-25-19(31-18)20(21,22)23/h6-7,9-10,13H,4-5,8,11H2,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLROETLENNVQAX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a derivative of 1,3,4-oxadiazole and piperidine. These structural motifs are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure can be broken down as follows:

- Oxadiazole Ring : Contributes to antimicrobial and anticancer activities.

- Piperidine Moiety : Enhances pharmacological properties and bioavailability.

- Trimethoxyphenyl Group : Potentially increases lipophilicity and cellular uptake.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. In particular:

- Compounds similar to the target compound have shown effectiveness against both gram-positive and gram-negative bacteria.

- Studies have demonstrated that oxadiazole derivatives possess better activity against certain strains like Bacillus cereus and Salmonella typhi compared to others .

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| 5c | Antibacterial | Bacillus cereus | 18.78 |

| 5d | Antibacterial | Salmonella typhi | 10.1 |

Anticancer Activity

The anticancer potential of compounds with similar structures has been extensively studied:

- The synthesized derivatives showed moderate to good activity against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).

- Significant findings include an IC50 value of 10.1 µM for compound 5d against HUH7 cells, which is comparable to the standard drug 5-Fluorouracil .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HUH7 | 5d | 10.1 |

| HCT116 | 5c | 18.78 |

| MCF7 | 5e | 15.0 |

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with oxadiazole rings have been shown to inhibit topoisomerases, which are crucial for DNA replication in cancer cells .

- Cell Membrane Interaction : The lipophilicity imparted by the trifluoromethyl group enhances membrane permeability, facilitating cellular uptake .

- Apoptosis Induction : Some derivatives promote apoptosis in cancer cells through various signaling pathways .

Case Studies

Several studies have explored the biological activities of oxadiazole-based compounds:

- Antimicrobial Study : A series of oxadiazole-piperidine derivatives were tested for antimicrobial activity using disc diffusion methods. Results indicated that compounds exhibited varying degrees of effectiveness against different bacterial strains.

- Cytotoxicity Assessment : The NCI-60 cell line panel was utilized to evaluate the cytotoxic effects of synthesized compounds. Notably, some derivatives showed IC50 values lower than established chemotherapeutics, suggesting potential as novel anticancer agents .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that derivatives of 1,3,4-oxadiazole, including those containing trifluoromethyl groups, exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds.

- Mechanism of Action : Research has shown that compounds with 1,3,4-oxadiazole moieties can inhibit telomerase activity in cancer cells. For instance, one study demonstrated that certain derivatives exhibited IC50 values as low as 2.3 µM against gastric cancer cell lines .

-

Case Studies :

- A series of novel 1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. One compound showed an IC50 value of 1.18 µM against multiple cancer types including liver and breast cancer .

- Another study identified a compound with broad-spectrum antiproliferative activity against NCI-58 human cancer cell lines with inhibition percentages exceeding 90% in several cases .

Antiviral Properties

The antiviral potential of oxadiazole-containing compounds is also being explored. Research has indicated that certain derivatives exhibit activity against viruses such as H1N1 and herpes simplex virus .

Synthesis and Characterization

The synthesis of (E)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves several steps:

- Starting Materials : The synthesis typically starts with piperidine derivatives and trifluoromethyl oxadiazoles.

- Reactions : Key reactions include nucleophilic substitutions and condensation reactions to form the desired oxadiazole structure.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.

Data Tables

Below is a summary table highlighting key findings related to the anticancer activity of various oxadiazole derivatives:

| Compound Name | Structure | IC50 Value (µM) | Cancer Type |

|---|---|---|---|

| Compound A | Structure A | 2.30 | Gastric |

| Compound B | Structure B | 1.18 | Liver |

| Compound C | Structure C | 90.47% | Breast |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (E)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

- Answer : The compound can be synthesized via a multi-step approach:

Piperidine-oxadiazole core : Prepare 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid, followed by coupling with piperidine using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Chalcone formation : Use Claisen-Schmidt condensation between the oxadiazole-piperidine ketone and 3,4,5-trimethoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH). Monitor stereoselectivity (E/Z) via -NMR coupling constants (J ≈ 15–16 Hz for trans-alkene) .

- Key validation : Confirm regiochemistry via X-ray crystallography, as demonstrated in analogous chalcone derivatives .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Answer :

- NMR : Use -NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm) and -NMR to verify the E-configuration of the alkene (J ≈ 15–16 Hz) .

- X-ray crystallography : Resolve π-π stacking interactions between the trimethoxyphenyl and oxadiazole groups, as seen in related structures .

- Mass spectrometry : Employ HRMS (High-Resolution MS) to validate molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Answer :

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, noting IC values. Compare with combretastatin analogs due to structural similarity to trimethoxyphenyl derivatives .

- Enzyme inhibition : Test against tubulin polymerization or kinases (e.g., EGFR) using fluorometric assays .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed biological activity?

- Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to tubulin (PDB ID: 1SA0). Compare docking scores with experimental IC values to identify steric/electronic mismatches .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding with oxadiazole and trimethoxyphenyl moieties .

- Contradiction resolution : If activity is lower than predicted, check solvation effects or tautomeric states of the oxadiazole ring .

Q. What strategies can address low yield or purity during scale-up synthesis?

- Answer :

- Regioselectivity : Optimize Claisen-Schmidt condensation using microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance E-selectivity .

- Purification : Use preparative HPLC with a C18 column (MeCN/HO gradient) to isolate the E-isomer. Validate purity via DSC (melting point consistency) .

Q. How can metabolite identification and stability studies be designed for this compound?

- Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on oxidative demethylation of trimethoxyphenyl or piperidine N-dealkylation .

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation products using stability-indicating HPLC methods .

Q. What experimental approaches can elucidate the role of the trifluoromethyl-oxadiazole group in target binding?

- Answer :

- SAR studies : Synthesize analogs replacing CF with CH, Cl, or H. Compare activity to determine electronic contributions .

- Fluorescence quenching : Label the compound with a fluorophore (e.g., dansyl) and measure binding-induced quenching with tubulin .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Answer :

- Variables to assess :

- Cell line specificity : Check expression levels of target proteins (e.g., β-tubulin isoforms) via Western blot .

- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration (e.g., 5% FBS vs. 10% FBS) .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance of differences .

Methodological Tables

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.